1-(diethoxymethyl)-1H-benzimidazole

Description

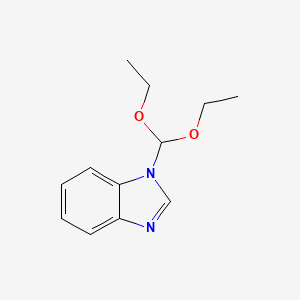

Structure

3D Structure

Properties

IUPAC Name |

1-(diethoxymethyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-3-15-12(16-4-2)14-9-13-10-7-5-6-8-11(10)14/h5-9,12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGDKVGDHWIFRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(N1C=NC2=CC=CC=C21)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(diethoxymethyl)-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 1-(diethoxymethyl)-1H-benzimidazole, a benzimidazole derivative of interest in medicinal chemistry and drug development. While a specific, documented protocol for this compound is not prevalent in the literature, this guide outlines a robust and scientifically sound synthetic strategy based on the well-established N-alkylation of the benzimidazole core. The methodologies, expected data, and experimental workflow are detailed to facilitate its synthesis and characterization in a research setting.

Introduction

Benzimidazole and its derivatives are a cornerstone in pharmaceutical chemistry, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The functionalization of the benzimidazole scaffold, particularly at the N-1 position, is a key strategy for modulating its pharmacokinetic and pharmacodynamic properties. The introduction of a diethoxymethyl group at this position can serve as a protective group or as a handle for further chemical transformations. This guide details a proposed synthesis of 1-(diethoxymethyl)-1H-benzimidazole via N-alkylation of benzimidazole.

Proposed Synthetic Pathway

The most direct and feasible approach for the synthesis of 1-(diethoxymethyl)-1H-benzimidazole is the N-alkylation of benzimidazole with a suitable diethoxymethylating agent, such as bromodiethoxymethane. This reaction is typically carried out in the presence of a base to facilitate the deprotonation of the benzimidazole nitrogen, thereby increasing its nucleophilicity.

Reaction Scheme:

Experimental Protocol

This section provides a detailed, hypothetical experimental procedure for the synthesis of 1-(diethoxymethyl)-1H-benzimidazole.

Materials:

-

Benzimidazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Bromodiethoxymethane

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with benzimidazole (1.0 eq).

-

Deprotonation: Anhydrous DMF is added to the flask to dissolve the benzimidazole. The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.2 eq) is added portion-wise to the stirred solution under a nitrogen atmosphere. The reaction mixture is stirred at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should be observed.

-

N-Alkylation: A solution of bromodiethoxymethane (1.1 eq) in anhydrous DMF is added dropwise to the reaction mixture at 0 °C via the dropping funnel. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-(diethoxymethyl)-1H-benzimidazole.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of 1-(diethoxymethyl)-1H-benzimidazole. Please note that these are predicted values based on typical N-alkylation reactions of benzimidazoles and should be confirmed experimentally.

| Parameter | Expected Value |

| Reactants | |

| Benzimidazole | 1.0 eq |

| Sodium Hydride (60%) | 1.2 eq |

| Bromodiethoxymethane | 1.1 eq |

| Reaction Conditions | |

| Solvent | Anhydrous DMF |

| Deprotonation Temperature | 0 °C |

| Alkylation Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-18 hours |

| Product | |

| Yield | 60-80% (predicted) |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.10 (s, 1H, NCHN), 7.85-7.80 (m, 1H, Ar-H), 7.50-7.45 (m, 1H, Ar-H), 7.35-7.25 (m, 2H, Ar-H), 5.80 (s, 1H, N-CH(OEt)₂), 3.60 (q, J=7.2 Hz, 4H, 2xOCH₂CH₃), 1.20 (t, J=7.2 Hz, 6H, 2xOCH₂CH₃).[1][2][3] |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 144.5, 142.0, 134.0, 123.5, 122.5, 120.0, 110.0, 95.0 (N-CH), 62.0 (OCH₂), 15.0 (CH₃).[1][2] |

| Mass Spectrometry (ESI) | m/z: [M+H]⁺ calculated for C₁₂H₁₇N₂O₂⁺, found. |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of 1-(diethoxymethyl)-1H-benzimidazole.

Caption: Experimental workflow for the synthesis of 1-(diethoxymethyl)-1H-benzimidazole.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of 1-(diethoxymethyl)-1H-benzimidazole. The proposed N-alkylation route is based on well-established chemical principles and offers a high probability of success. The provided experimental protocol, along with the expected quantitative data, will be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. It is important to note that all synthetic procedures should be carried out by trained professionals in a well-ventilated chemical fume hood, adhering to all necessary safety precautions.

References

Technical Guide: 2-(Diethoxymethyl)-1H-benzimidazole

Topic: 2-(Diethoxymethyl)-1H-benzimidazole CAS Number: 13109-82-5 Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The user-provided topic refers to "1-(diethoxymethyl)-1H-benzimidazole". However, extensive database searches indicate that the common and commercially available isomer is 2-(diethoxymethyl)-1H-benzimidazole . This guide will focus on the latter compound.

Introduction

Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their wide range of pharmacological activities.[1] The fused heterocyclic system, consisting of a benzene ring and an imidazole ring, is present in numerous FDA-approved drugs.[2] Modifications at the 2-position of the benzimidazole ring are a particularly fruitful area of research, leading to compounds with diverse therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer properties.[2]

The compound 2-(diethoxymethyl)-1H-benzimidazole is a key chemical intermediate.[2] The diethoxymethyl group is of particular interest as it can influence the compound's solubility and stability, and it can serve as a precursor to other functional groups, such as an aldehyde, which is a versatile handle for further molecular elaboration.[2] This guide provides an in-depth overview of its synthesis, properties, and the broader context of its potential applications in drug discovery.

Physicochemical and Spectroscopic Data

Quantitative data for 2-(diethoxymethyl)-1H-benzimidazole is summarized below.

| Property | Value | Reference(s) |

| CAS Number | 13109-82-5 | [2] |

| Molecular Formula | C₁₂H₁₆N₂O₂ | - |

| Molecular Weight | 220.27 g/mol | [2] |

| InChI Key | HJQKHEYWEHJTGQ-UHFFFAOYSA-N | [2] |

Table 1: Physicochemical Properties

| Spectroscopy | Characteristic Signals | Reference(s) |

| ¹H NMR | δ 7.0–8.5 ppm: Aromatic protons of the benzimidazole ring.δ 3.4–3.7 ppm: Methylene protons (OCH₂) of the ethoxy groups.δ 1.2–1.4 ppm: Methyl protons (CH₃) of the ethoxy groups (typically a triplet). | [2] |

| ¹³C NMR | No specific data found in search results. Typical benzimidazole aromatic signals appear between 110-150 ppm. | - |

| IR Spectroscopy | ~3350 cm⁻¹: Broad absorption from N-H stretching vibration.1630–1680 cm⁻¹: C=N stretching vibration. | [2] |

| Mass Spectrometry | No specific data found for this compound. The molecular ion peak (M+) would be expected at m/z 220.27. | - |

Table 2: Spectroscopic Data Summary

Experimental Protocols: Synthesis

The primary method for synthesizing 2-substituted benzimidazoles is the condensation of o-phenylenediamine with a carboxylic acid or its derivative.[3] For 2-(diethoxymethyl)-1H-benzimidazole, the key reagent is typically a diethoxyacetate derivative.

General Condensation Reaction

This protocol is a generalized procedure based on the common synthesis pathway for 2-substituted benzimidazoles.[2][3]

Objective: To synthesize 2-(diethoxymethyl)-1H-benzimidazole via condensation.

Materials:

-

o-phenylenediamine

-

Ethyl diethoxyacetate

-

Dimethylformamide (DMF) or other suitable high-boiling solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve an appropriate amount of o-phenylenediamine in dimethylformamide.[3]

-

Add ethyl diethoxyacetate to the solution.

-

Heat the reaction mixture to reflux at 90°C-100°C.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

-

Upon completion, allow the mixture to cool to room temperature and then dilute with water.[3]

-

Neutralize any residual acid by adding sodium bicarbonate solution until the solution is basic (test with litmus paper).[3]

-

Extract the aqueous mixture with ethyl acetate.[3]

-

Wash the combined organic layers with a brine solution and then dry over anhydrous sodium sulfate.[3]

-

Remove the solvent under reduced pressure using a rotary evaporator.[3]

-

Purify the crude product by column chromatography on silica gel to obtain pure 2-(diethoxymethyl)-1H-benzimidazole.[3]

Alternative Synthesis Methodologies

Several modern, more efficient methods can be adapted for the synthesis of this compound:

-

Microwave-Assisted Synthesis: Reacting o-phenylenediamine with diethoxyacetaldehyde under solvent-free conditions and microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.[2]

-

Catalyst-Free and Solvent-Free Method: Grinding o-phenylenediamine with ethyl diethoxyacetate in a mortar and then heating the resulting melt offers an environmentally friendly approach with high atom economy.[2]

Role in Drug Development and Biological Context

While no specific biological activity or signaling pathway studies have been reported for 2-(diethoxymethyl)-1H-benzimidazole itself, its core structure is of immense interest in drug discovery. The benzimidazole scaffold is a key component in drugs with a vast range of activities.[1][4][5] These include:

The 2-substituent plays a crucial role in defining the pharmacological profile of the molecule.[2] Therefore, 2-(diethoxymethyl)-1H-benzimidazole serves as a valuable intermediate, allowing for the synthesis of more complex derivatives for biological screening.[2] The diethoxymethyl group can be hydrolyzed to an aldehyde, which can then be used in various subsequent reactions to build a library of novel drug candidates.

Visualizations: Synthesis Workflow and Representative Signaling Pathway

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of 2-substituted benzimidazoles, which is applicable to 2-(diethoxymethyl)-1H-benzimidazole.

Caption: General Synthesis Workflow for 2-Substituted Benzimidazoles.

Representative Signaling Pathway for Benzimidazole Derivatives

As no specific signaling pathway is documented for 2-(diethoxymethyl)-1H-benzimidazole, the diagram below illustrates a common mechanism of action for some anticancer benzimidazole derivatives: Tubulin Polymerization Inhibition . This leads to mitotic arrest and apoptosis in cancer cells. This pathway is representative of the potential applications that derivatives of the title compound could be designed to target.

References

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(diethoxymethyl)-1H-benzimidazole | 13109-82-5 | Benchchem [benchchem.com]

- 3. banglajol.info [banglajol.info]

- 4. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 1-(diethoxymethyl)-1H-benzimidazole

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(diethoxymethyl)-1H-benzimidazole, tailored for researchers, scientists, and professionals in drug development. This document summarizes key data, outlines experimental protocols, and presents logical relationships through structured diagrams.

Core Physical and Chemical Properties

1-(diethoxymethyl)-1H-benzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound. The presence of the diethoxymethyl group at the N1 position of the benzimidazole ring influences its physicochemical properties, such as solubility and reactivity. While specific experimental data for this exact compound is limited in publicly available literature, its properties can be reliably inferred from data on closely related benzimidazole derivatives.

Physical Properties

The physical properties of 1-(diethoxymethyl)-1H-benzimidazole are predicted based on known data for benzimidazole and its N-substituted derivatives.

| Property | Predicted Value | Notes |

| Molecular Formula | C12H16N2O2 | |

| Molecular Weight | 220.27 g/mol | |

| Appearance | Colorless to pale yellow solid or oil | Based on similar N-substituted benzimidazoles. |

| Melting Point | Not available | Likely to be a low-melting solid or a liquid at room temperature. |

| Boiling Point | > 300 °C (estimated) | Estimated based on the boiling point of benzimidazole (>360 °C) and the added substituent.[1] |

| Solubility | Soluble in organic solvents such as ethanol, methanol, DMSO, and chloroform.[1][2] Sparingly soluble in water.[2] | The diethoxymethyl group is expected to increase solubility in organic solvents compared to the parent benzimidazole. |

Chemical Properties

The chemical properties are dictated by the benzimidazole ring system and the diethoxymethyl substituent. The benzimidazole ring is aromatic and possesses both acidic and basic properties. The N-H proton of unsubstituted benzimidazole is weakly acidic, while the pyridine-like nitrogen atom is basic.[3] In 1-(diethoxymethyl)-1H-benzimidazole, the N1-proton is replaced, which will affect its reactivity.

Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of known benzimidazole derivatives.[4][5][6][7][8]

| Spectroscopy | Predicted Chemical Shifts / Peaks |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.10 (s, 1H, N-CH-N), 7.80-7.75 (m, 1H, Ar-H), 7.50-7.45 (m, 1H, Ar-H), 7.30-7.20 (m, 2H, Ar-H), 5.80 (s, 1H, CH(OEt)₂), 3.60 (q, J = 7.0 Hz, 4H, OCH₂CH₃), 1.25 (t, J = 7.0 Hz, 6H, OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 155.0 (N-CH-N), 143.0, 134.0, 124.0, 123.0, 120.0, 110.0 (Ar-C), 95.0 (CH(OEt)₂), 62.0 (OCH₂CH₃), 15.0 (OCH₂CH₃) |

| IR (KBr, cm⁻¹) | ~3050 (Ar C-H stretch), ~2970, 2880 (Aliphatic C-H stretch), ~1615 (C=N stretch), ~1475, 1450 (Ar C=C stretch), ~1100 (C-O stretch) |

| Mass Spectrometry (EI) | m/z (%): 220 (M+), 175 ([M-OEt]+), 147 ([M-CH(OEt)₂]+), 118 (benzimidazole radical cation) |

Experimental Protocols

Synthesis of 1-(diethoxymethyl)-1H-benzimidazole

A plausible synthetic route for 1-(diethoxymethyl)-1H-benzimidazole involves the reaction of benzimidazole with a suitable orthoformate derivative.

Reaction:

Benzimidazole + Triethyl orthoformate → 1-(diethoxymethyl)-1H-benzimidazole

Detailed Protocol:

-

Materials: Benzimidazole, triethyl orthoformate, p-toluenesulfonic acid (catalyst), toluene (solvent).

-

Procedure: a. In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve benzimidazole (1 equivalent) in toluene. b. Add triethyl orthoformate (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid. c. Heat the reaction mixture to reflux and monitor the removal of ethanol via the Dean-Stark trap. d. Continue refluxing until the theoretical amount of ethanol is collected or the reaction is complete as monitored by Thin Layer Chromatography (TLC). e. Cool the reaction mixture to room temperature. f. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine. g. Dry the organic layer over anhydrous sodium sulfate and filter. h. Remove the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[7]

Characterization

The synthesized compound should be characterized using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compound.[8]

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.[7]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[9][10]

-

Melting Point Analysis: To determine the melting point and assess purity.

Logical Relationships and Workflows

The following diagrams illustrate the key logical relationships and experimental workflows associated with 1-(diethoxymethyl)-1H-benzimidazole.

References

- 1. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzimidazole 98 51-17-2 [sigmaaldrich.com]

- 3. Benzimidazole - Wikipedia [en.wikipedia.org]

- 4. ias.ac.in [ias.ac.in]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. 2-(diethoxymethyl)-1H-benzimidazole | 13109-82-5 | Benchchem [benchchem.com]

- 8. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 9. scispace.com [scispace.com]

- 10. journalijdr.com [journalijdr.com]

An In-depth Technical Guide on the Formation of 1-(diethoxymethyl)-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible mechanistic pathways for the formation of 1-(diethoxymethyl)-1H-benzimidazole. While a direct, one-step synthesis from 1H-benzimidazole and triethyl orthoformate is not extensively documented in the reviewed literature, a mechanistic understanding can be derived from the known reactivity of benzimidazoles and orthoformates. This guide will explore the proposed mechanism, present relevant experimental data from analogous syntheses, and provide detailed protocols and visualizations to support further research and development.

Core Mechanism of Formation

The formation of a diethoxymethyl group on a nitrogen atom of the benzimidazole ring by triethyl orthoformate is proposed to proceed via an acid-catalyzed N-alkylation mechanism. Triethyl orthoformate, in the presence of an acid catalyst, can generate a highly reactive diethoxycarbenium ion. This electrophile is then attacked by the nucleophilic nitrogen of the benzimidazole ring.

The proposed mechanism can be broken down into the following key steps:

-

Activation of Triethyl Orthoformate: An acid catalyst protonates one of the ethoxy groups of triethyl orthoformate, making it a good leaving group (ethanol).

-

Formation of the Diethoxycarbenium Ion: The protonated triethyl orthoformate eliminates a molecule of ethanol to form a resonance-stabilized diethoxycarbenium ion. This cation is a potent electrophile.

-

Nucleophilic Attack by Benzimidazole: The lone pair of electrons on one of the nitrogen atoms of the 1H-benzimidazole attacks the electrophilic carbon of the diethoxycarbenium ion.

-

Deprotonation: A weak base, such as another molecule of benzimidazole or the conjugate base of the acid catalyst, removes the proton from the nitrogen atom that formed the new C-N bond, yielding the final product, 1-(diethoxymethyl)-1H-benzimidazole, and regenerating the acid catalyst.

It is important to note that in the case of unsubstituted 1H-benzimidazole, a mixture of 1- and 3-substituted products could potentially be formed due to tautomerism, although the two nitrogens are equivalent in the absence of other substituents.

Mandatory Visualization: Proposed Signaling Pathway

The following diagram illustrates the proposed acid-catalyzed mechanism for the formation of 1-(diethoxymethyl)-1H-benzimidazole from 1H-benzimidazole and triethyl orthoformate.

Caption: Proposed acid-catalyzed mechanism for the formation of 1-(diethoxymethyl)-1H-benzimidazole.

Experimental Protocols and Data Presentation

While a specific protocol for the synthesis of 1-(diethoxymethyl)-1H-benzimidazole was not found, a well-documented procedure exists for the synthesis of the analogous compound, 2-(diethoxymethyl)-1H-benzimidazole, followed by its N-alkylation. This provides a valuable reference for experimental design.

Synthesis of 2-(diethoxymethyl)-1H-benzimidazole (Analogous Compound)

A synthetic route to a diethoxymethyl-substituted benzimidazole has been reported involving the reaction of o-phenylenediamine with ethyl diethoxyacetate.[1]

Experimental Protocol:

-

o-Phenylenediamine is reacted with ethyl diethoxyacetate.

-

The reaction mixture is typically heated to drive the condensation and cyclization.

-

The product, 2-(diethoxymethyl)-1H-benzimidazole, is isolated and purified, often by chromatography.

A reported yield for this transformation is 80%.[1]

N-Alkylation of 2-(diethoxymethyl)-1H-benzimidazole (Analogous Reaction)

The following protocol details the N-alkylation of the synthesized 2-(diethoxymethyl)-1H-benzimidazole with prenyl bromide.[1] This serves as a model for the introduction of a substituent onto the benzimidazole nitrogen.

Experimental Protocol:

-

To a solution of 2-(diethoxymethyl)-1H-benzimidazole (3 g, 15.4 mmol) in dry THF (300 mL), sodium hydride (630 mg, 26.3 mmol) is added.

-

The mixture is refluxed for 30 minutes.

-

1-bromo-3-methylbut-2-ene (prenyl bromide) (3.45 g, 23.2 mmol) is then added to the solution.

-

The resulting mixture is refluxed for an additional 8 hours.

-

After completion, the reaction is worked up by extraction with diethyl ether.

-

The crude product is purified by column chromatography to yield 2-(diethoxymethyl)-1-(3-methylbut-2-en-1-yl)-1H-benzimidazole as a brown viscous oil.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the analogous N-alkylated 2-(diethoxymethyl)-1H-benzimidazole.

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| o-Phenylenediamine | Ethyl diethoxyacetate | 2-(diethoxymethyl)-1H-benzimidazole | 80% | [1] |

| 2-(diethoxymethyl)-1H-benzimidazole | Prenyl bromide | 2-(diethoxymethyl)-1-(3-methylbut-2-en-1-yl)-1H-benzimidazole | Not explicitly stated, but successful synthesis reported | [1] |

Spectroscopic Data of an Analogous N-Substituted Diethoxymethyl Benzimidazole

The following table presents the 1H and 13C NMR data for 2-(diethoxymethyl)-1-(3-methylbut-2-en-1-yl)-1H-benzimidazole, which can serve as a reference for the characterization of 1-(diethoxymethyl)-1H-benzimidazole.[1]

| Data Type | Chemical Shifts (δ, ppm) |

| 1H-NMR (400 MHz, CDCl3) | 1.17 (t, 6H), 1.65 (s, 3H), 1.80 (s, 3H), 3.48–3.54 (m, 2H), 3.67–3.73 (m, 2H), 4.94 (d, J = 5.88 Hz, 2H), 5.21–5.23 (m, 1H), 5.65 (s, 1H), 7.14–7.22 (m, ArH, 3H), 7.69–7.71 (m, Ar–H, 1H) |

| 13C-NMR (100 MHz, CDCl3) | 14.7, 17.9, 25.3, 42.3, 63.0, 98.9, 109.9, 119.7, 119.9, 121.7, 122.7, 134.7, 135.4, 141.7, 149.9 |

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the experimental workflow for the synthesis of the analogous N-alkylated 2-(diethoxymethyl)-1H-benzimidazole.

Caption: Experimental workflow for the synthesis of an N-alkylated diethoxymethyl benzimidazole analog.

Conclusion

This technical guide has outlined the plausible mechanism for the formation of 1-(diethoxymethyl)-1H-benzimidazole via an acid-catalyzed reaction between 1H-benzimidazole and triethyl orthoformate. While direct experimental evidence for this specific transformation is limited in the available literature, the provided mechanism is based on established principles of organic chemistry. The detailed experimental protocols and spectroscopic data for the synthesis and characterization of a closely related 2-substituted and subsequently N-alkylated diethoxymethyl benzimidazole offer a solid foundation for researchers aiming to synthesize and study this class of compounds. The visualizations provided serve to clarify the proposed reaction pathway and a relevant experimental workflow, aiding in the design of future synthetic strategies.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-(diethoxymethyl)-1H-benzimidazole

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2-(diethoxymethyl)-1H-benzimidazole. Due to the limited availability of complete, published experimental spectra for this specific molecule, this document compiles predicted data based on the analysis of closely related benzimidazole derivatives and general principles of spectroscopic interpretation. It also includes a detailed experimental protocol for its synthesis and a workflow for its characterization.

It is important to note that while the user requested information on "1-(diethoxymethyl)-1H-benzimidazole," the common synthetic routes for benzimidazoles favor substitution at the 2-position. The literature more readily supports the existence and synthesis of the 2-substituted isomer. Therefore, this guide focuses on 2-(diethoxymethyl)-1H-benzimidazole .

Experimental Protocols

A plausible and efficient method for the synthesis of 2-(diethoxymethyl)-1H-benzimidazole involves the condensation of o-phenylenediamine with ethyl diethoxyacetate. This method is adapted from general procedures for the synthesis of 2-substituted benzimidazoles.

Synthesis of 2-(diethoxymethyl)-1H-benzimidazole

-

Reactants:

-

o-Phenylenediamine

-

Ethyl diethoxyacetate

-

4 M Hydrochloric acid (or another suitable acid catalyst like p-toluenesulfonic acid)

-

Ethanol (as solvent)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

-

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.

-

Add ethyl diethoxyacetate (1.1 equivalents) to the solution.

-

Add 4 M hydrochloric acid as a catalyst.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Neutralize the residue with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and evaporate the solvent to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure 2-(diethoxymethyl)-1H-benzimidazole.

-

Data Presentation

The following tables summarize the predicted spectroscopic data for 2-(diethoxymethyl)-1H-benzimidazole. These predictions are based on data from structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 12.5 | br s | 1H | N-H |

| ~ 7.6 - 7.7 | m | 2H | Aromatic C4-H, C7-H |

| ~ 7.2 - 7.3 | m | 2H | Aromatic C5-H, C6-H |

| ~ 5.7 - 5.8 | s | 1H | CH(OEt)₂ |

| ~ 3.6 - 3.8 | q | 4H | OCH₂CH₃ |

| ~ 1.2 - 1.3 | t | 6H | OCH₂CH₃ |

| Solvent: DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). The broad singlet for the N-H proton is characteristic and its chemical shift can be solvent-dependent. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 151 | C2 (C-N=) |

| ~ 143, 135 | C7a, C3a (Quaternary) |

| ~ 122 - 123 | C5, C6 |

| ~ 111 - 119 | C4, C7 |

| ~ 99 | CH(OEt)₂ |

| ~ 63 | OCH₂CH₃ |

| ~ 15 | OCH₂CH₃ |

| Solvent: DMSO-d₆. Due to tautomerism in unsubstituted benzimidazoles, the pairs C4/C7 and C5/C6 may show averaged signals. |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 - 3150 | Broad | N-H stretch |

| ~ 2850 - 3000 | Medium | C-H stretch (aromatic & aliphatic) |

| ~ 1620 | Medium | C=N stretch |

| ~ 1450 | Strong | C=C stretch (aromatic) |

| ~ 1050 - 1150 | Strong | C-O stretch (ether) |

| The N-H stretching band is typically broad due to hydrogen bonding. |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 206 | [M]⁺ (Molecular ion) |

| 161 | [M - OEt]⁺ |

| 133 | [M - CH(OEt)₂]⁺ |

| 118 | Benzimidazole core fragment |

| 103 | [CH(OEt)₂]⁺ |

| The molecular ion is expected to be observed, with fragmentation involving the loss of ethoxy and diethoxymethyl groups being prominent. |

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of 2-(diethoxymethyl)-1H-benzimidazole.

Caption: Synthetic and analytical workflow for 2-(diethoxymethyl)-1H-benzimidazole.

An In-depth Technical Guide on the Stability and Storage of 1-(diethoxymethyl)-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(diethoxymethyl)-1H-benzimidazole is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the benzimidazole scaffold in pharmacologically active molecules.[1] The diethoxymethyl group can serve as a protective group or a precursor to other functional groups, making its stability a critical factor in synthesis, formulation, and storage.[2] This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-(diethoxymethyl)-1H-benzimidazole. While specific quantitative stability data for this compound is not extensively available in the public domain, this document consolidates information based on the known chemistry of the benzimidazole core and acetal functional groups, along with data from related compounds.

Chemical Stability

The overall stability of 1-(diethoxymethyl)-1H-benzimidazole is determined by the individual stabilities of the benzimidazole ring system and the diethoxymethyl (acetal) substituent.

General Stability of the Benzimidazole Core

The benzimidazole ring is a fused aromatic heterocyclic system, which imparts a high degree of chemical stability.[3] However, like many heterocyclic compounds, it can undergo degradation under specific conditions. The benzimidazole moiety is generally stable but can be susceptible to strong oxidizing agents and high temperatures.[4] Upon heating to decomposition, it may emit toxic fumes containing nitrogen oxides.[3]

Stability of the Diethoxymethyl Group

The diethoxymethyl group is an acetal. Acetals are known to be stable under neutral and basic conditions but are susceptible to hydrolysis in the presence of acid. This hydrolysis is a reversible reaction that yields an aldehyde or ketone and the corresponding alcohol.[5][6]

Potential Degradation Pathways

Several potential degradation pathways exist for 1-(diethoxymethyl)-1H-benzimidazole, primarily involving the hydrolysis of the acetal group and reactions of the benzimidazole ring.

Acid-Catalyzed Hydrolysis

The most probable degradation pathway for 1-(diethoxymethyl)-1H-benzimidazole in the presence of moisture and acidic conditions is the hydrolysis of the diethoxymethyl group. This reaction proceeds via protonation of one of the ethoxy oxygens, followed by the elimination of ethanol to form a resonance-stabilized carbocation. Nucleophilic attack by water on the carbocation, followed by deprotonation and subsequent loss of the second ethanol molecule, leads to the formation of 1H-benzimidazole-1-carbaldehyde.[5][7][8]

Caption: Proposed pathway for the acid-catalyzed hydrolysis of the diethoxymethyl group.

Photodegradation

Benzimidazole derivatives are often sensitive to light, particularly in solution.[9][10][11] Photodegradation can lead to a variety of products through complex reaction mechanisms. For related benzimidazole compounds, photodegradation pathways include oxidation (hydroxylation) of the benzene ring and cleavage of the imidazole ring.[12] The primary photo-transformation product for some benzimidazole anthelmintics is reported to be the corresponding amino-derivative resulting from side-chain cleavage.[9]

Caption: Potential photodegradation pathways for the benzimidazole core.

Thermal and Oxidative Degradation

While generally stable in solid form at ambient temperatures, prolonged exposure to high temperatures can lead to decomposition.[11][13] Incompatible materials, such as strong oxidizing agents, can also promote degradation of the benzimidazole ring system.[4]

The following table summarizes the potential degradation products and the conditions that may lead to their formation.

| Degradation Pathway | Stress Condition | Potential Degradation Products |

| Hydrolysis | Acid, Moisture | 1H-benzimidazole-1-carbaldehyde, Ethanol |

| Photodegradation | UV/Visible Light | Hydroxylated derivatives, Ring-opened products |

| Thermal Degradation | High Temperature | Various decomposition products (including NOx) |

| Oxidative Degradation | Strong Oxidizing Agents | Oxidized benzimidazole derivatives |

Storage Recommendations

Proper storage is crucial to maintain the integrity and purity of 1-(diethoxymethyl)-1H-benzimidazole. The following table outlines the recommended storage conditions.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. | To minimize the rate of potential thermal degradation. |

| Light | Protect from light. Store in an amber vial or in the dark. | To prevent photodegradation.[9][10] |

| Atmosphere | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon, Nitrogen). | To protect from moisture (preventing hydrolysis) and oxygen (preventing oxidation). |

| Moisture | Store in a dry place. | To prevent acid-catalyzed hydrolysis of the acetal group. |

| Incompatibilities | Store away from strong acids and strong oxidizing agents. | To prevent chemical reactions and degradation.[4] |

Experimental Protocols for Stability Assessment

To experimentally determine the stability of 1-(diethoxymethyl)-1H-benzimidazole, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be developed and validated. Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.

Forced Degradation Study Workflow

A forced degradation study systematically exposes the compound to various stress conditions to accelerate its decomposition.

Caption: A typical workflow for a forced degradation study.

General HPLC Method for Stability Testing

The following is a generalized protocol for the analysis of 1-(diethoxymethyl)-1H-benzimidazole and its potential degradation products. Method optimization will be required.

-

Instrumentation: A standard HPLC system equipped with a UV detector and preferably a mass spectrometer (MS) for peak identification.

-

Column: A reversed-phase column, such as a C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm), is often suitable for benzimidazole derivatives.[4]

-

Mobile Phase: A gradient elution is typically employed to separate the parent compound from its more polar or non-polar degradation products. A common mobile phase system consists of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier like acetonitrile or methanol.[4][14]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[14]

-

Detection: UV detection at a wavelength where the benzimidazole chromophore has significant absorbance (e.g., around 254 nm or 280 nm).[4]

-

Sample Preparation: Samples from the forced degradation study should be diluted with the mobile phase to an appropriate concentration. It may be necessary to neutralize acidic or basic samples before injection.

-

Analysis: The retention time and peak area of the parent compound are monitored over time under various stress conditions. The appearance of new peaks indicates the formation of degradation products. Peak purity analysis should be performed to ensure that the parent peak is not co-eluting with any degradants.

Conclusion

1-(diethoxymethyl)-1H-benzimidazole is expected to be a moderately stable compound. The primary point of instability is the diethoxymethyl (acetal) group, which is prone to acid-catalyzed hydrolysis. The benzimidazole core is generally stable but can undergo photodegradation. To ensure the integrity of the compound, it is imperative to store it in a cool, dry, and dark environment, in a tightly sealed container, and away from acidic and oxidizing materials. For long-term storage, an inert atmosphere is recommended. The stability of the compound in specific formulations or solvent systems should be confirmed experimentally using a validated stability-indicating analytical method.

References

- 1. ijpsm.com [ijpsm.com]

- 2. 2-(diethoxymethyl)-1H-benzimidazole | 13109-82-5 | Benchchem [benchchem.com]

- 3. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]

- 11. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

alternative names for 1-(diethoxymethyl)-1H-benzimidazole

A Technical Guide to 2-(diethoxymethyl)-1H-benzimidazole

Disclaimer: The following technical guide focuses on 2-(diethoxymethyl)-1H-benzimidazole . Extensive literature searches indicate that scientific and technical data predominantly pertains to this isomer, rather than the 1-substituted variant. The methodologies, data, and applications detailed below are specific to the 2-substituted compound.

Nomenclature and Chemical Identifiers

The compound 2-(diethoxymethyl)-1H-benzimidazole is a key chemical intermediate. The diethoxymethyl group serves as a protected aldehyde, which can be influential in modifying the compound's stability and solubility, or act as a precursor for further functionalization.

| Identifier Type | Value |

| IUPAC Name | 2-(diethoxymethyl)-1H-benzimidazole |

| CAS Number | 13109-82-5 |

| Molecular Formula | C₁₂H₁₆N₂O₂ |

| Molecular Weight | 220.27 g/mol |

| Synonyms | Benzimidazole, 2-(diethoxymethyl)- |

Physicochemical and Spectroscopic Data

Quantitative data is crucial for the identification and characterization of 2-(diethoxymethyl)-1H-benzimidazole in a research setting. The following tables summarize typical spectroscopic data derived from literature.

Table 2.1: ¹H NMR Spectral Data

Nuclear Magnetic Resonance (NMR) is a primary technique for structural elucidation. The proton NMR spectrum provides characteristic signals confirming the benzimidazole core and the diethoxymethyl substituent.[1]

| Protons | Chemical Shift (δ) ppm (Typical Range) | Multiplicity |

| Aromatic (C₄-H, C₅-H, C₆-H, C₇-H) | 7.0 - 8.5 | Multiplet |

| Methine (-CH(OEt)₂) | ~5.65 | Singlet |

| Methylene (-OCH₂CH₃) | 3.4 - 3.7 | Quartet |

| Methyl (-OCH₂CH₃) | 1.2 - 1.4 | Triplet |

| Imidazole (N-H) | Variable | Broad Singlet |

Table 2.2: ¹³C NMR Spectral Data

Carbon NMR data complements proton NMR for a complete structural assignment. Specific data for a closely related derivative, 2-(diethoxymethyl)-1-(3-methylbut-2-en-1-yl)-1H-benzimidazole, provides insight into the expected chemical shifts for the core structure.[2]

| Carbon | Chemical Shift (δ) ppm (Reference Data[2]) |

| C2 (Benzimidazole) | ~149.9 |

| Aromatic (C4, C5, C6, C7) | 119.7 - 122.7 |

| Aromatic (C3a, C7a) | 135.4, 141.7 |

| Methine (-CH(OEt)₂) | 98.9 |

| Methylene (-OCH₂CH₃) | 63.0 |

| Methyl (-OCH₂CH₃) | 14.7 |

Table 2.3: Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify key functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) (Typical Range) |

| N-H Stretching | ~3350 |

| C-H Stretching (Aromatic) | 3100 - 3000 |

| C-H Stretching (Aliphatic) | 3000 - 2850 |

| C=N Stretching (Imidazole) | 1680 - 1630 |

| C-O Stretching (Ether) | 1150 - 1050 |

Synthesis and Experimental Protocols

The primary route for synthesizing 2-substituted benzimidazoles is the condensation reaction between an ortho-diamine and a carbonyl-containing compound.

Classical Synthesis Protocol: Condensation of o-Phenylenediamine

The most common synthesis involves the reaction of o-phenylenediamine with ethyl diethoxyacetate.[1] This method directly installs the diethoxymethyl group at the 2-position of the benzimidazole ring.

Experimental Protocol:

-

Reactant Mixture: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and ethyl diethoxyacetate (1 equivalent) in a suitable solvent such as ethanol.

-

Catalysis (Optional): While the reaction can proceed thermally, an acid catalyst (e.g., a catalytic amount of HCl or NH₄Cl) can be added to improve the reaction rate.[3]

-

Reaction Conditions: Reflux the mixture for several hours (typically 2-8 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

-

Purification: Filter the resulting solid, wash with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed to yield the pure 2-(diethoxymethyl)-1H-benzimidazole.

Alternative & Green Synthesis Methodologies

Modern synthetic chemistry emphasizes environmentally friendly procedures.

-

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields. This method can be adapted by reacting o-phenylenediamine with diethoxyacetaldehyde under solvent-free conditions.[1]

-

Catalyst-Free and Solvent-Free: An alternative involves grinding o-phenylenediamine with the carbonyl reagent in a mortar and then heating the mixture, which offers high atom economy and avoids the use of solvents.[1]

Role in Drug Development and Medicinal Chemistry

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically important drugs.[4][5] Its derivatives exhibit a vast range of pharmacological activities, including anticancer, antiviral, anthelmintic, and anti-inflammatory properties.[6][7][8]

The 2-(diethoxymethyl)-1H-benzimidazole molecule is primarily used as a versatile intermediate for creating more complex drug candidates. The diethoxymethyl group acts as a masked aldehyde; under acidic conditions (e.g., reflux with HCl and water), it can be easily hydrolyzed to reveal a formyl group (-CHO), yielding 1H-benzimidazole-2-carbaldehyde.[2] This aldehyde is a crucial building block for synthesizing a library of 1,2-disubstituted benzimidazole derivatives for structure-activity relationship (SAR) studies.

References

- 1. 2-(diethoxymethyl)-1H-benzimidazole | 13109-82-5 | Benchchem [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. nbinno.com [nbinno.com]

- 5. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to 2-(Diethoxymethyl)-1H-benzimidazole: Synthesis, Properties, and Biological Significance

Disclaimer: The user's original query specified "1-(diethoxymethyl)-1H-benzimidazole". However, extensive literature searches indicate that the 2-substituted isomer, 2-(diethoxymethyl)-1H-benzimidazole , is the more commonly synthesized and studied compound. This guide will focus on the latter, as it is the likely intended subject of inquiry.

This technical guide provides a comprehensive overview of 2-(diethoxymethyl)-1H-benzimidazole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The benzimidazole scaffold is a privileged structure in pharmacology, forming the core of numerous therapeutic agents. The diethoxymethyl substituent at the 2-position offers a versatile synthetic handle and can influence the physicochemical and biological properties of the molecule.

Discovery and History

The history of 2-(diethoxymethyl)-1H-benzimidazole is intrinsically linked to the broader exploration of benzimidazole chemistry. The benzimidazole ring system gained significant attention following the discovery of its presence in the structure of vitamin B12. This spurred extensive research into the synthesis and biological activities of various benzimidazole derivatives. The development of synthetic methodologies, such as the condensation of ortho-phenylenediamines with carboxylic acids or their derivatives, paved the way for the creation of a vast library of substituted benzimidazoles, including those with alkoxyalkyl groups at the 2-position. While a specific historical account of the first synthesis of 2-(diethoxymethyl)-1H-benzimidazole is not prominently documented, its preparation falls under the well-established Phillips condensation reaction.

Physicochemical and Spectroscopic Properties

Detailed experimental data for the physicochemical properties of 2-(diethoxymethyl)-1H-benzimidazole are not widely published. However, based on the general characteristics of benzimidazoles and related compounds, a summary of expected and reported properties is provided below.

Table 1: Physicochemical and Spectroscopic Data of 2-(Diethoxymethyl)-1H-benzimidazole and Related Compounds

| Property | Value/Description | Citation |

| Molecular Formula | C₁₂H₁₆N₂O₂ | |

| Molecular Weight | 220.27 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature. | |

| Solubility | Generally, benzimidazoles are sparingly soluble in water but soluble in organic solvents like ethanol, DMSO, and DMF. | [2] |

| ¹H NMR | Aromatic protons (benzimidazole ring): ~δ 7.0-8.5 ppm. Diethoxymethyl protons: CH₃ at ~δ 1.2-1.4 ppm (triplet), OCH₂ at ~δ 3.4-3.7 ppm (quartet). | [1] |

| ¹³C NMR | Expected signals for aromatic carbons and aliphatic carbons of the diethoxymethyl group. | |

| IR Spectroscopy | N-H stretch: ~3350 cm⁻¹ (broad). C=N stretch: ~1630–1680 cm⁻¹. C-O stretch (ether): Present. | [1] |

| Mass Spectrometry | Expected molecular ion peak corresponding to the molecular weight. | [1] |

Experimental Protocols

The primary route for the synthesis of 2-(diethoxymethyl)-1H-benzimidazole is the condensation of o-phenylenediamine with a suitable C1 synthon, in this case, a derivative of diethoxyacetic acid.

General Synthesis of 2-(Diethoxymethyl)-1H-benzimidazole

This protocol is a generalized procedure based on established methods for the synthesis of 2-substituted benzimidazoles.

Materials:

-

o-Phenylenediamine

-

Ethyl diethoxyacetate

-

Ethanol (or another suitable solvent)

-

Acid catalyst (e.g., hydrochloric acid, acetic acid) - optional, reaction can also be performed under neutral or basic conditions, or with solid catalysts.

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.

-

Add ethyl diethoxyacetate (1-1.2 equivalents) to the solution.

-

If using a catalyst, add it to the reaction mixture.

-

Reflux the reaction mixture for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.[3]

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization to afford pure 2-(diethoxymethyl)-1H-benzimidazole.[4]

Diagram 1: General Synthetic Workflow for 2-(Diethoxymethyl)-1H-benzimidazole

Caption: Synthetic workflow for 2-(diethoxymethyl)-1H-benzimidazole.

Biological Activity and Signaling Pathways

While specific biological data for 2-(diethoxymethyl)-1H-benzimidazole is limited in publicly available literature, the benzimidazole scaffold is a cornerstone of many biologically active compounds.[5] The 2-substituent plays a crucial role in defining the pharmacological profile.[1]

Table 2: Representative Biological Activities of 2-Substituted Benzimidazole Derivatives

| Biological Activity | Example Compound Class | Representative IC₅₀/MIC Values | Citation |

| Antifungal | 2-Chloromethyl-1H-benzimidazole derivatives | IC₅₀: 11.38 - 57.71 µg/mL against various fungi | [6] |

| Antibacterial | N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides | MIC: 3.12 µg/mL against several bacterial strains | [7] |

| Anticancer | 2-Substituted benzimidazoles | IC₅₀ values in the low micromolar range against various cancer cell lines. | [8] |

| Antioxidant | 2-Methyl-1H-benzimidazole | IC₅₀: 144.84 µg/mL (DPPH assay) | [3] |

| Anthelmintic | 2-(Aryl Oxy Methyl)-1H-Benzimidazoles | Activity comparable to standard drugs like Piperazine Citrate. | [9] |

Mechanism of Action: The Example of Anthelmintic Benzimidazoles

One of the most well-characterized mechanisms of action for a class of benzimidazoles is their anthelmintic activity. Drugs like albendazole and mebendazole function by disrupting microtubule formation in parasitic worms.

Diagram 2: Simplified Signaling Pathway for Anthelmintic Benzimidazoles

Caption: Mechanism of action of anthelmintic benzimidazoles.

Conclusion

2-(Diethoxymethyl)-1H-benzimidazole is a versatile intermediate in the synthesis of more complex benzimidazole derivatives. While its own biological profile is not extensively documented, its structural similarity to a wide range of pharmacologically active compounds makes it a molecule of significant interest. The diethoxymethyl group can be hydrolyzed to an aldehyde, providing a reactive handle for further derivatization, thus opening avenues for the creation of novel therapeutic agents. Further research is warranted to fully elucidate the specific biological activities and potential applications of this compound.

References

- 1. 2-(diethoxymethyl)-1H-benzimidazole | 13109-82-5 | Benchchem [benchchem.com]

- 2. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. banglajol.info [banglajol.info]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsm.com [ijpsm.com]

- 9. hilarispublisher.com [hilarispublisher.com]

Methodological & Application

Application Notes and Protocols: Introduction of the Diethoxymethyl (DEM) Protecting Group to Benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the protection of the nitrogen atom of benzimidazole using a diethoxymethyl (DEM) group. This protection strategy is valuable in multi-step organic synthesis, preventing unwanted side reactions at the benzimidazole nitrogen. The protocol described herein involves the reaction of benzimidazole with triethyl orthoformate. The DEM protecting group can be readily removed under neutral or mild acidic conditions, making it an efficient and practical choice for synthetic chemists.

Introduction

In the synthesis of complex molecules containing the benzimidazole moiety, selective protection of the N-H group is often a critical step. The diethoxymethyl (DEM) group serves as an effective protecting group for the imidazole nitrogen. The reaction of benzimidazoles with triethyl orthoformate provides the corresponding N-protected orthoamides. This protection is advantageous due to its straightforward introduction and facile cleavage under mild hydrolytic conditions, ensuring the integrity of other sensitive functional groups within the molecule.

Experimental Protocol: Synthesis of 1-(Diethoxymethyl)-1H-benzimidazole

This protocol details the procedure for the N-protection of benzimidazole with a diethoxymethyl group.

Materials:

-

Benzimidazole

-

Triethyl orthoformate

-

Anhydrous Toluene (or other high-boiling inert solvent)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzimidazole (1.0 eq) in a minimal amount of anhydrous toluene.

-

Addition of Reagent: To the stirred solution, add an excess of triethyl orthoformate (3.0-5.0 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess triethyl orthoformate and toluene under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in a suitable organic solvent such as ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by a wash with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.

-

Final Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of 1-(diethoxymethyl)-1H-benzimidazole.

| Parameter | Value |

| Reactants | |

| Benzimidazole | 1.0 eq |

| Triethyl orthoformate | 3.0-5.0 eq |

| Reaction Conditions | |

| Temperature | 110-120 °C (Reflux) |

| Reaction Time | 4-6 hours |

| Product | |

| Expected Yield | 85-95% |

| Molecular Formula | C₁₂H₁₆N₂O₂ |

| Molecular Weight | 220.27 g/mol |

Visualizations

Caption: Experimental workflow for the synthesis of 1-(diethoxymethyl)-1H-benzimidazole.

Caption: Logical relationship of the DEM protection and deprotection of benzimidazole.

Application Notes and Protocols: Deprotection of 1-(Diethoxymethyl)-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diethoxymethyl group serves as a valuable N-protecting group for benzimidazoles, facilitating regioselective synthesis and functionalization at other positions of the heterocyclic core. Its facile removal under mild acidic or neutral conditions makes it an attractive choice in multi-step synthetic routes common in medicinal chemistry and drug development. These application notes provide detailed protocols for the efficient deprotection of 1-(diethoxymethyl)-1H-benzimidazole to yield the parent 1H-benzimidazole.

The deprotection proceeds via hydrolysis of the acetal functionality. This transformation can be effectively achieved under both acidic and neutral conditions, offering flexibility depending on the substrate's sensitivity to acid.

Deprotection Conditions: A Comparative Overview

The selection of the deprotection method for 1-(diethoxymethyl)-1H-benzimidazole depends on the overall synthetic strategy and the presence of other acid-labile functional groups in the molecule. Below is a summary of typical conditions.

| Method | Reagent/Solvent System | Temperature (°C) | Reaction Time | Typical Yield (%) | Notes |

| Acidic Hydrolysis | Dilute Hydrochloric Acid (e.g., 1N HCl) in Ethanol or THF | Room Temperature | 1 - 4 hours | > 90 | Fast and efficient. Suitable for substrates stable to acidic conditions. |

| Neutral Hydrolysis | Water in an organic co-solvent (e.g., THF, Ethanol) | Room Temperature to 50 °C | 12 - 24 hours | > 85 | Milder conditions, ideal for substrates with acid-sensitive functionalities. |

Experimental Protocols

Protocol 1: Acid-Catalyzed Deprotection

This protocol outlines the deprotection of 1-(diethoxymethyl)-1H-benzimidazole using dilute hydrochloric acid.

Materials:

-

1-(diethoxymethyl)-1H-benzimidazole

-

Ethanol (or Tetrahydrofuran)

-

1N Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 1-(diethoxymethyl)-1H-benzimidazole (1.0 eq) in ethanol (or THF) to a concentration of approximately 0.1 M.

-

To the stirred solution, add 1N HCl (1.5 eq) dropwise at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until complete consumption of the starting material is observed (typically 1-4 hours).

-

Upon completion, neutralize the reaction mixture by the slow addition of saturated NaHCO₃ solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Neutral Hydrolysis

This protocol describes a milder deprotection method using water, which is suitable for acid-sensitive substrates.[1]

Materials:

-

1-(diethoxymethyl)-1H-benzimidazole

-

Ethanol (or Tetrahydrofuran)

-

Deionized Water

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 1-(diethoxymethyl)-1H-benzimidazole (1.0 eq) in a mixture of ethanol (or THF) and water (e.g., 4:1 v/v) to a concentration of approximately 0.1 M.

-

Stir the reaction mixture at room temperature or gently heat to 40-50 °C to expedite the reaction.

-

Monitor the reaction by TLC. The reaction is typically slower than the acidic method and may take 12-24 hours.[1]

-

Once the reaction is complete, remove the organic solvent using a rotary evaporator.

-

Extract the remaining aqueous solution with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography as needed.

Visualizing the Process

To aid in the conceptualization of the experimental and chemical processes, the following diagrams are provided.

Caption: Experimental workflow for the deprotection of 1-(diethoxymethyl)-1H-benzimidazole.

References

Application Notes and Protocols: The Use of 2-(Diethoxymethyl)-1H-benzimidazole in Multi-Step Organic Synthesis

For the attention of: Researchers, scientists, and drug development professionals.

Introduction: Benzimidazole and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities. The substituent at the 2-position of the benzimidazole ring plays a pivotal role in defining the pharmacological profile of the molecule. This document provides detailed application notes and protocols for the synthesis and utilization of 2-(diethoxymethyl)-1H-benzimidazole, a versatile intermediate in multi-step organic synthesis. The diethoxymethyl group serves as a protected aldehyde, which can be deprotected under acidic conditions to reveal a reactive formyl group, or it can be used to introduce steric bulk and influence the electronic properties of the benzimidazole core.

Note on Nomenclature: Initial searches for "1-(diethoxymethyl)-1H-benzimidazole" did not yield relevant synthetic methods or applications, suggesting it is either an uncommon regioisomer or a potential typographical error. This document will focus on the well-documented and synthetically accessible 2-(diethoxymethyl)-1H-benzimidazole .

I. Synthesis of 2-(Diethoxymethyl)-1H-benzimidazole

The primary route for the synthesis of 2-substituted benzimidazoles is the condensation reaction between an o-phenylenediamine and a corresponding aldehyde or carboxylic acid. For 2-(diethoxymethyl)-1H-benzimidazole, this involves the reaction of o-phenylenediamine with diethoxyacetaldehyde. Various catalytic systems can be employed to promote this cyclocondensation.

Experimental Protocol 1: ZnO Nanoparticle-Catalyzed Synthesis

This protocol is adapted from general procedures for the synthesis of 2-substituted benzimidazoles using an environmentally benign catalyst.[1][2]

Reaction Scheme:

Caption: Synthesis of 2-(diethoxymethyl)-1H-benzimidazole.

Materials:

-

o-Phenylenediamine

-

Diethoxyacetaldehyde

-

ZnO nanoparticles

-

Absolute Ethanol

-

Deionized Water

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (10 mmol, 1.08 g) and diethoxyacetaldehyde (10 mmol, 1.32 g) in absolute ethanol (50 mL).

-

Add a catalytic amount of ZnO nanoparticles (0.02 mol%).

-

Stir the mixture at 70°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 15 minutes to 2 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the resulting product mixture with an ethanol-water (1:1) solution.

-

Collect the solid product by filtration.

-

Recrystallize the crude product from ethanol to obtain pure 2-(diethoxymethyl)-1H-benzimidazole.

Data Presentation:

| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| ZnO NPs | Ethanol | 70 | 15-120 | 90-95 (estimated) | [1][2] |

| NH4Cl | CHCl3 | Room Temp. | 240 | ~94 | [3] |

| (HBIm.TFA) | - | 80 | 240-720 | ~95 |

Note: Yields are estimated based on similar reactions reported in the literature for other 2-substituted benzimidazoles.

II. Multi-Step Synthesis Utilizing 2-(Diethoxymethyl)-1H-benzimidazole

2-(Diethoxymethyl)-1H-benzimidazole can be used as a versatile intermediate in the synthesis of more complex molecules. A common subsequent step is the alkylation or arylation of the N-H group of the imidazole ring.

Experimental Protocol 2: N-Alkylation of 2-(Diethoxymethyl)-1H-benzimidazole

This protocol describes a general procedure for the N-alkylation of a benzimidazole derivative.

Reaction Scheme:

References

Applications of 1-(Diethoxymethyl)-1H-benzimidazole in Medicinal Chemistry: A Comprehensive Overview

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2] This heterocyclic aromatic compound, formed by the fusion of benzene and imidazole rings, is structurally similar to purine nucleoside bases, enabling favorable interactions with various biopolymers.[3] While the specific compound 1-(diethoxymethyl)-1H-benzimidazole is not extensively documented in publicly available research as a standalone therapeutic agent, its structural features suggest its primary role as a versatile intermediate in the synthesis of more complex and biologically active N-1 substituted benzimidazole derivatives. The diethoxymethyl group at the N-1 position can be readily hydrolyzed to an aldehyde, providing a reactive handle for further molecular elaboration.

This document provides a detailed overview of the potential applications of 1-(diethoxymethyl)-1H-benzimidazole in medicinal chemistry, drawing upon the vast body of research on the broader class of benzimidazole derivatives. We will explore the synthesis, potential therapeutic applications, and experimental protocols relevant to the investigation of this and related compounds.

I. Synthesis of the Benzimidazole Core and N-1 Substitution

The synthesis of the benzimidazole core is a well-established process in organic chemistry, with the most common method being the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[4]

General Synthetic Workflow

The synthesis of a 1-substituted benzimidazole, such as 1-(diethoxymethyl)-1H-benzimidazole, would typically follow a two-step process: formation of the benzimidazole ring followed by N-alkylation.

Caption: General workflow for the synthesis of 1-(diethoxymethyl)-1H-benzimidazole.

Experimental Protocol: Synthesis of Benzimidazole

Materials:

-

o-Phenylenediamine

-

Formic acid (or other suitable carboxylic acid/aldehyde)

-

Hydrochloric acid (4N)

-

Sodium hydroxide solution (10%)

-

Ethanol

-

Activated charcoal

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine in dilute hydrochloric acid.

-

Add an equimolar amount of formic acid.

-

Reflux the mixture for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture by slowly adding 10% sodium hydroxide solution until a precipitate forms.

-

Filter the crude product, wash with cold water, and dry.

-

Recrystallize the crude product from hot water or ethanol with a small amount of activated charcoal to obtain pure benzimidazole.

Experimental Protocol: N-1 Alkylation to form 1-(Diethoxymethyl)-1H-benzimidazole

Materials:

-

Benzimidazole

-

1-bromo-1,1-diethoxyethane (or a similar alkylating agent)

-

Potassium carbonate (or another suitable base)

-

Dimethylformamide (DMF) or Acetone as solvent

Procedure:

-

To a solution of benzimidazole in DMF, add an excess of potassium carbonate.

-

Stir the suspension at room temperature for 30 minutes.

-

Add 1-bromo-1,1-diethoxyethane dropwise to the mixture.

-

Heat the reaction mixture at 60-80°C and monitor by TLC.

-

After the reaction is complete, pour the mixture into ice-cold water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-(diethoxymethyl)-1H-benzimidazole.

II. Potential Therapeutic Applications

Based on the extensive research on benzimidazole derivatives, 1-(diethoxymethyl)-1H-benzimidazole could serve as a precursor to compounds with a wide range of pharmacological activities.[5][6][7] The N-1 substituent is known to significantly influence the biological activity of the benzimidazole scaffold.[8]

Anticancer Activity

Benzimidazole derivatives are well-documented for their potent anticancer activities, targeting various mechanisms within cancer cells.[8][9][10]

Potential Signaling Pathways Targeted by Benzimidazole Derivatives:

References

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. impactfactor.org [impactfactor.org]

- 7. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-Protection of Benzimidazole using Triethyl Orthoformate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the N-protection of benzimidazole using triethyl orthoformate. The reaction yields the N-ethoxymethyl (N-EOM) protected benzimidazole, a stable derivative suitable for subsequent functionalization at other positions of the benzimidazole core. This protocol is designed to be a reliable method for researchers in organic synthesis and medicinal chemistry. Included are a step-by-step experimental protocol, a table summarizing reaction parameters for various benzimidazole derivatives, and diagrams illustrating the experimental workflow and reaction mechanism.

Introduction

Benzimidazole and its derivatives are crucial scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The selective functionalization of the benzimidazole core often requires the protection of the N-H group to prevent unwanted side reactions. Triethyl orthoformate serves as an effective and economical reagent for the introduction of the N-ethoxymethyl (EOM) protecting group. This protection strategy is advantageous due to the stability of the EOM group under various reaction conditions and the potential for its removal under acidic conditions.

Data Presentation

The following table summarizes the representative results for the N-protection of benzimidazole and its substituted derivatives using the protocol described below.

| Entry | Substrate | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzimidazole | 1-(Ethoxymethyl)-1H-benzimidazole | 6 | 85 |

| 2 | 5-Nitrobenzimidazole | 1-(Ethoxymethyl)-5-nitro-1H-benzimidazole | 8 | 78 |

| 3 | 2-Methylbenzimidazole | 1-(Ethoxymethyl)-2-methyl-1H-benzimidazole | 6 | 82 |

| 4 | 5,6-Dichlorobenzimidazole | 5,6-Dichloro-1-(ethoxymethyl)-1H-benzimidazole | 7 | 80 |

Experimental Protocols

General Procedure for the N-Protection of Benzimidazole with Triethyl Orthoformate

This protocol describes a general method for the N-ethoxymethylation of benzimidazole.

Materials:

-

Benzimidazole (1.0 eq)

-

Triethyl orthoformate (10.0 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)

-

Toluene (optional, as a solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

-

Hexanes for purification

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus or a short-path distillation head

-

Reflux condenser

-